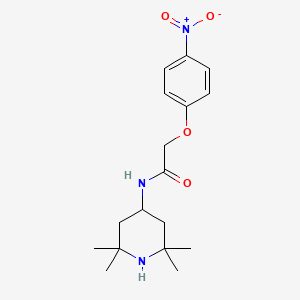
2-(4-nitrophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide, also known as TPCA-1, is a small molecule inhibitor of the nuclear factor kappa B (NF-κB) pathway. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
2-(4-nitrophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide acts as an inhibitor of the IKKβ kinase, which is a critical component of the NF-κB pathway. By inhibiting this kinase, 2-(4-nitrophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide prevents the activation and nuclear translocation of NF-κB, which leads to the downregulation of pro-inflammatory cytokines and other downstream targets.
Biochemical and Physiological Effects:
2-(4-nitrophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the migration of immune cells to sites of inflammation. 2-(4-nitrophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has also been shown to have potential anti-cancer effects, as it can induce apoptosis and inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-nitrophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide is its specificity for the IKKβ kinase, which allows for targeted inhibition of the NF-κB pathway. However, one limitation of 2-(4-nitrophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(4-nitrophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide. One area of interest is the development of more potent and selective inhibitors of the IKKβ kinase. Another area of interest is the investigation of the potential therapeutic applications of 2-(4-nitrophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide in various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, further studies are needed to elucidate the potential side effects and toxicity of 2-(4-nitrophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide in vivo.
Métodos De Síntesis
2-(4-nitrophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-nitrophenol with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form the intermediate 2-(4-nitrophenoxy)acetophenone. This intermediate is then reacted with N,N-dimethylacetamide (DMA) in the presence of acetic anhydride and a catalyst to yield 2-(4-nitrophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-nitrophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the NF-κB pathway, which plays a critical role in the regulation of inflammation and immune responses. Inhibition of this pathway has been shown to have potential therapeutic benefits in a variety of diseases.
Propiedades
IUPAC Name |
2-(4-nitrophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-16(2)9-12(10-17(3,4)19-16)18-15(21)11-24-14-7-5-13(6-8-14)20(22)23/h5-8,12,19H,9-11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIAYPJNIYAQBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

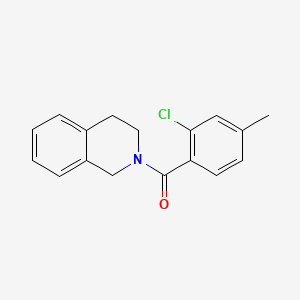


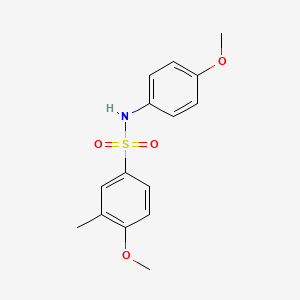
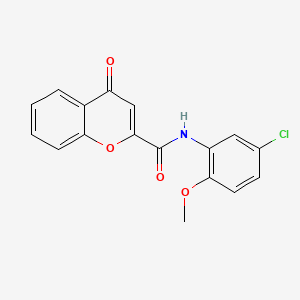
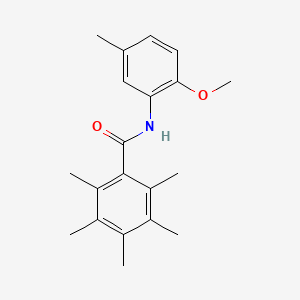
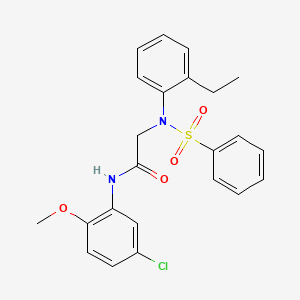
![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-1-propanone](/img/structure/B5721286.png)
![8-methoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5721290.png)
amino]acetyl}oxy)-4-iodobenzenecarboximidamide](/img/structure/B5721296.png)
![4-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B5721300.png)

![3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5721322.png)
